

# Application Notes and Protocols: Molecular Docking of Imazalil with Fungal Cytochrome P450

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## Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1671291*

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These application notes provide a comprehensive overview and detailed protocols for the molecular docking of the fungicide **Imazalil** with its primary target in fungi, cytochrome P450 sterol 14 $\alpha$ -demethylase (CYP51). Understanding the binding interactions between **Imazalil** and fungal CYP51 is crucial for elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding the development of novel antifungal agents.

## Introduction

**Imazalil** is an imidazole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] The primary target of **Imazalil** is the cytochrome P450 enzyme, sterol 14 $\alpha$ -demethylase (CYP51), which catalyzes a critical step in the ergosterol biosynthesis pathway.[2] By binding to the heme iron atom in the active site of CYP51, **Imazalil** disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. [3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for studying the interaction between a ligand (e.g., **Imazalil**)

and its protein target (e.g., fungal CYP51). This allows for the visualization of binding modes, identification of key interacting amino acid residues, and estimation of binding affinity, providing valuable insights for rational drug design.<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes available quantitative data from molecular docking and experimental studies on the interaction of **Imazalil** and other azole antifungals with fungal cytochrome P450 enzymes. It is important to note that a comprehensive, standardized dataset for **Imazalil**'s binding affinity across a wide range of fungal CYP51 is not readily available in the public domain. The presented data is compiled from various sources and should be interpreted in the context of the specific experimental or computational conditions used in each study.

Antifungal Agent	Fungal Species	CYP51 Isoform	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	Inhibition Constant (Ki)	MIC (mg/L)	Reference
Imazalil	Aspergillus fumigatus	CYP51A/B	-	-	-	0.062 - 2	[4]
Imazalil	Penicillium digitatum	CYP51	-	-	-	EC50: 0.027–0.038 µg/mL (sensitive)	[5]
Fluconazole	Candida albicans	CYP51	-8.1	-	Kd: 41±13 nM	0.125	[6]
Itraconazole	Candida albicans	CYP51	-	-	Kd: 10-26 µM	-	[7]
Voriconazole	Candida albicans	CYP51	-	-	Kd: 10-26 µM	-	[7]
Posaconazole	Candida albicans	CYP51	-	-	Kd: 43±11 nM	-	[6]
Ketoconazole	Candida albicans	CYP51	-6.16	-	Kd: 10-26 µM	-	[7][8]

Note: Docking scores and binding energies can vary depending on the software, force field, and specific protocol used. Experimental values like Ki and MIC provide a biological context to the computational predictions.

## Experimental Protocols

This section provides detailed, step-by-step protocols for performing a molecular docking study of **Imazalil** with a fungal CYP51 enzyme using AutoDock Vina, a widely used open-source docking program.

## Protocol 1: Protein Preparation

Objective: To prepare the fungal CYP51 protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

- A computer with a Linux or macOS operating system (or a Windows machine with a Linux subsystem).
- Molecular graphics software (e.g., PyMOL, UCSF Chimera).
- AutoDockTools (ADT).
- A PDB file of the target fungal CYP51 enzyme (e.g., from the RCSB Protein Data Bank).

Procedure:

- Obtain Protein Structure: Download the crystal structure of the fungal CYP51 of interest from the Protein Data Bank (PDB). For example, the PDB ID for *Candida albicans* CYP51 is 5v5z.
- Clean the PDB File:
  - Open the PDB file in a molecular visualization tool like PyMOL or Chimera.
  - Remove all water molecules, co-factors (except the heme group), and any co-crystallized ligands.
  - If the protein is a multimer, retain only the chain of interest for the docking study.
  - Save the cleaned protein structure as a new PDB file (e.g., protein\_cleaned.pdb).
- Prepare the Protein in AutoDockTools (ADT):
  - Launch ADT.

- Go to File > Read Molecule and open protein\_cleaned.pdb.
- Go to Edit > Hydrogens > Add. Select Polar only and click OK.
- Go to Edit > Charges > Compute Gasteiger.
- Go to File > Save > Write PDBQT and save the prepared protein as protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.

## Protocol 2: Ligand Preparation

Objective: To prepare the **Imazalil** molecule for docking by obtaining its 3D structure, defining its rotatable bonds, and converting it to the required file format.

Materials:

- A computer with appropriate software.
- A source for the **Imazalil** structure (e.g., PubChem, ZINC database).
- AutoDockTools (ADT).
- Open Babel (optional, for file format conversion).

Procedure:

- Obtain Ligand Structure:
  - Download the 3D structure of **Imazalil** from a chemical database like PubChem (CID 3689). It is recommended to download the structure in SDF or MOL2 format.
- Convert to PDB format (if necessary):
  - If the downloaded format is not PDB, use a tool like Open Babel to convert it. For example, using the command line: `obabel -isdf imazalil.sdf -opdb -O imazalil.pdb -h --gen3d`. The `-h` flag adds hydrogens, and `--gen3d` generates a 3D structure.
- Prepare the Ligand in AutoDockTools (ADT):

- Launch ADT.
- Go to Ligand > Input > Open and select **imazalil.pdb**.
- Go to Ligand > Torsion Tree > Detect Root.
- Go to Ligand > Output > Save as PDBQT and save the prepared ligand as **imazalil.pdbqt**.

## Protocol 3: Molecular Docking with AutoDock Vina

Objective: To perform the docking simulation of **Imazalil** with the prepared fungal CYP51 protein.

Materials:

- Prepared protein (protein.pdbqt) and ligand (**imazalil.pdbqt**) files.
- AutoDock Vina executable.
- A text editor.

Procedure:

- Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
  - Open the prepared protein (protein.pdbqt) in ADT.
  - Go to Grid > Grid Box.
  - Adjust the center and dimensions of the grid box to cover the entire active site, including the heme group. Note down the center coordinates (center\_x, center\_y, center\_z) and dimensions (size\_x, size\_y, size\_z). A typical size for the grid box is 25 x 25 x 25 Å.
- Create a Configuration File:
  - Open a text editor and create a new file named conf.txt.

- Add the following lines to the file, replacing the values with your specific file names and grid parameters:
- Run AutoDock Vina:
  - Open a terminal or command prompt.
  - Navigate to the directory containing your prepared files and the AutoDock Vina executable.
  - Execute the following command:
  - This will start the docking simulation. The progress will be displayed in the terminal, and the output poses and their corresponding binding affinities will be saved in docking\_results.pdbqt. The log file docking\_log.txt will contain a summary of the results.

## Protocol 4: Analysis of Docking Results

**Objective:** To visualize and analyze the docking results to understand the binding mode of **Imazalil**.

**Materials:**

- The output file from the docking simulation (docking\_results.pdbqt).
- The prepared protein structure (protein.pdbqt).
- Molecular graphics software (e.g., PyMOL, UCSF Chimera).

**Procedure:**

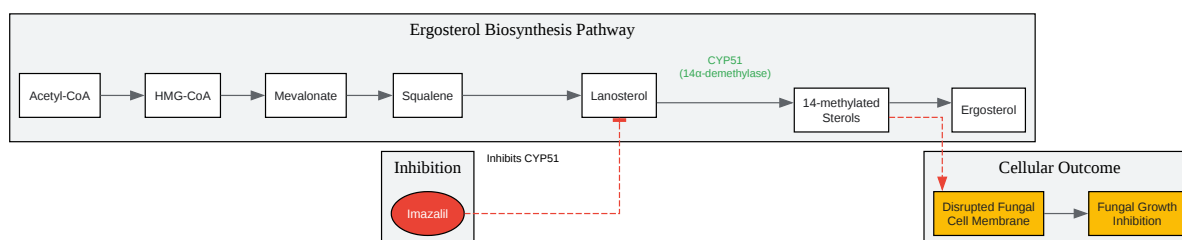
- Visualize the Docked Poses:
  - Open PyMOL or Chimera.
  - Load the prepared protein structure (protein.pdbqt).
  - Load the docking results (docking\_results.pdbqt). This file contains multiple binding poses of the ligand.

- Analyze Binding Interactions:
  - Examine the top-ranked pose (the one with the lowest binding energy).
  - Identify the key amino acid residues in the active site that are interacting with **Imazalil**.
  - Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron. Tools within PyMOL and Chimera can help in identifying and visualizing these interactions.
  - The binding energy for each pose is provided in the docking\_log.txt file and also in the docking\_results.pdbqt file.

## Visualizations

### Ergosterol Biosynthesis Pathway and Imazalil Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the crucial role of CYP51 and its inhibition by **Imazalil**.



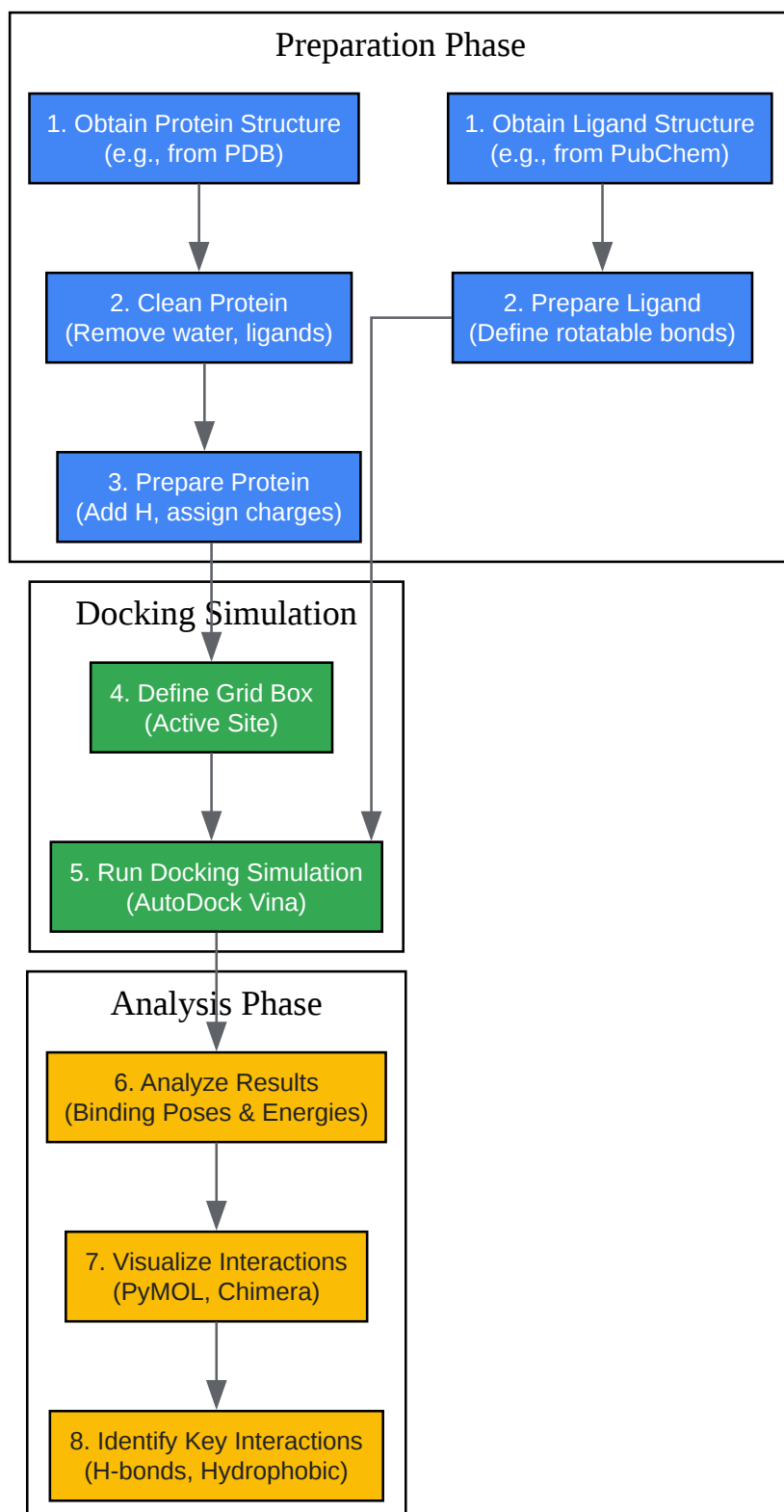
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Caption: Inhibition of Fungal Ergosterol Biosynthesis by **Imazalil**.

## Molecular Docking Workflow



The following diagram outlines the key steps involved in a typical molecular docking workflow.



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Caption: A typical workflow for molecular docking studies.

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